molecular formula C17H16N2O3 B2601742 (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 300822-17-7

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2601742
CAS No.: 300822-17-7
M. Wt: 296.326
InChI Key: GOKZEWOXDKKQNW-DHZHZOJOSA-N
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Description

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a trans-configuration (2E) of the α,β-unsaturated carbonyl group. Its structure comprises two distinct aromatic moieties:

  • Anilide ring: Substituted with a 4-ethyl group, providing moderate electron-donating and lipophilic properties.

The ethyl group at the para position of the anilide ring may enhance membrane permeability, while the meta-nitro group on the phenylpropenamide could influence target binding through dipole interactions or hydrogen bonding .

Properties

IUPAC Name

(E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-13-6-9-15(10-7-13)18-17(20)11-8-14-4-3-5-16(12-14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKZEWOXDKKQNW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and 3-nitrobenzaldehyde.

    Condensation Reaction: The 4-ethylphenylamine reacts with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of cinnamanilides have been extensively studied for their biological activities. Below is a detailed comparison based on substituent patterns, lipophilicity, and biological efficacy:

Key Observations :

Substituent Effects on Activity: Electron-withdrawing groups (NO2, CF3, Cl) on the phenylpropenamide enhance antimicrobial activity by increasing electrophilicity, promoting interactions with bacterial enzymes . Para-substituted anilides (e.g., 4-CF3, 4-ethyl) generally show higher lipophilicity and membrane penetration than meta- or ortho-substituted analogs, correlating with improved antibacterial efficacy .

Nitro vs. Halogen Substitutions: 3-Nitro substituents (as in the target compound) may offer unique binding profiles compared to 3-CF3 or 3,4-dichloro analogs. Chlorinated derivatives (e.g., 3,4-dichloro) exhibit broader-spectrum activity but higher cytotoxicity due to increased logD values (>5.0) .

Anti-inflammatory Potential: Compounds with ortho-substituted anilides (e.g., 2-bromo, 2-chloro) show preferential anti-inflammatory effects by inhibiting NF-κB activation . The target’s para-ethyl group may limit this activity, favoring antimicrobial over anti-inflammatory action.

Biological Activity

The compound (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The compound features a prop-2-enamide backbone with substitutions that include a 4-ethylphenyl group and a 3-nitrophenyl group. These structural characteristics suggest various interactions with biological targets, potentially influencing its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically follows a multi-step process:

  • Starting Materials : The synthesis begins with 4-ethylphenylamine and 3-nitrobenzaldehyde .
  • Condensation Reaction : The two reactants undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide) to form an imine intermediate.
  • Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.
  • Amidation : The amine is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have suggested that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects .
  • Anticancer Potential : The compound has been investigated for its ability to target specific signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialDisruption of bacterial membranes
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Cell Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .
  • Enzyme Inhibition : Its structural features suggest that it could inhibit enzymes critical for bacterial survival or cancer progression, although specific targets remain to be fully elucidated .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound displayed significant cytotoxicity against breast cancer (MCF-7) and hepatic (HepG2) cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results in inhibiting growth, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
(2E)-N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamideMethyl group instead of ethylSimilar anticancer properties
(2E)-N-(4-ethylphenyl)-3-(4-nitrophenyl)prop-2-enamideNitro group in different positionVariations in biological activity observed

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